Tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)carbamate
Overview
Description
- Safety Information :
- MSDS : Link
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is through the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material . Further details on the synthetic pathway would require a more in-depth analysis of relevant literature.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including substitution reactions. For example, it can undergo Suzuki–Miyaura reactions to aromatize the C5 position . Further exploration of its reactivity and potential reactions would require a detailed literature review.
Scientific Research Applications
Synthesis and Chemical Properties
- Tert-butyl derivatives, including those similar to the queried compound, are synthesized as intermediates in various biologically active compounds, such as crizotinib. These compounds are often synthesized through multi-step processes and confirmed by spectrometry and NMR techniques (Kong et al., 2016).
- Another study focused on synthesizing tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an important intermediate of 1H-indazole derivatives. It involved substitution reactions, spectroscopy, X-ray diffraction, and DFT calculations (Ye et al., 2021).
Applications in Polymer Chemistry
- Tert-butyl compounds with dioxaborolan-2-yl) groups are used in the synthesis of deeply colored polymers, with potential applications in materials science. The polymers synthesized are highly soluble in common organic solvents (Welterlich, Charov, & Tieke, 2012).
Catalysis and Organic Synthesis
- Tert-butyl derivatives play a role in catalysis, such as in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This process is crucial for assembling a range of biologically relevant compounds (Wang et al., 2022).
- These compounds are also used in asymmetric syntheses, like the stereoselective aldol routes to tert-butyl derivatives, which are precursors to novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
Nanoparticle and Fluorescence Applications
- In the field of nanoparticle synthesis, tert-butyl compounds are utilized in creating brightly fluorescent nanoparticles, which have potential applications in bioimaging and sensing technologies (Fischer, Baier, & Mecking, 2013).
Crystallographic and Theoretical Studies
- Crystal structure and vibrational properties of tert-butyl compounds have been studied, offering insights into the molecular conformations and interactions crucial for chemical synthesis and applications (Chen et al., 2021).
Mechanism of Action
Mode of Action
It contains a tetramethyl-1,3,2-dioxaborolane group, which is often used in Suzuki-Miyaura cross-coupling reactions . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ function .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Given the presence of the dioxaborolane group, it’s possible that this compound could be involved in boron-related biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its bioavailability, half-life, metabolism, and excretion rates are unknown. Further pharmacokinetic studies are needed to understand these properties .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the stability of the dioxaborolane group could be affected by changes in pH .
Properties
IUPAC Name |
tert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O5/c1-16(2,3)24-15(22)21-10-11-23-14-12-13(8-9-20-14)19-25-17(4,5)18(6,7)26-19/h8-9,12H,10-11H2,1-7H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYZQKXJQZLJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601105578 | |
Record name | Carbamic acid, N-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy]ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601105578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346697-27-5 | |
Record name | Carbamic acid, N-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy]ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346697-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]oxy]ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601105578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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